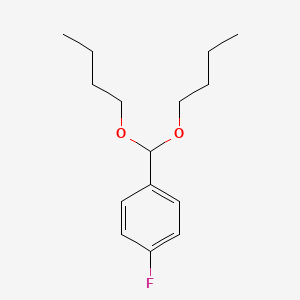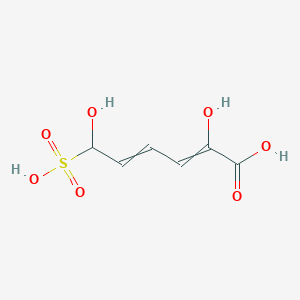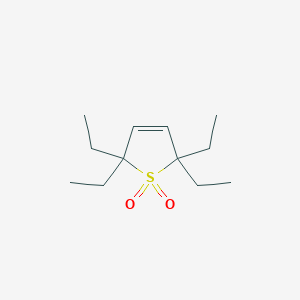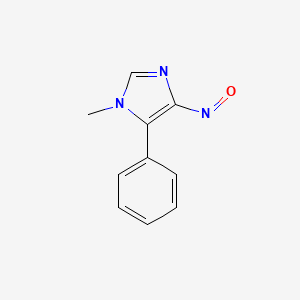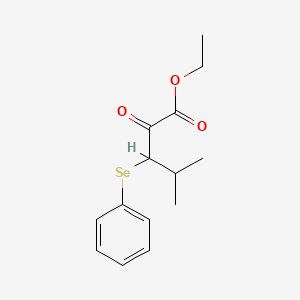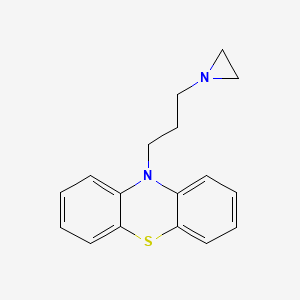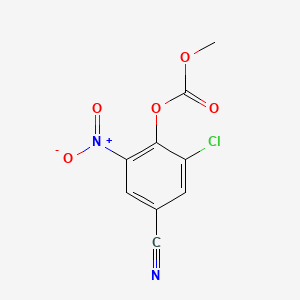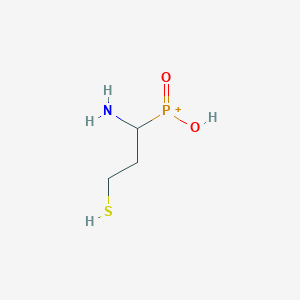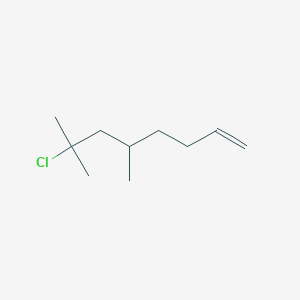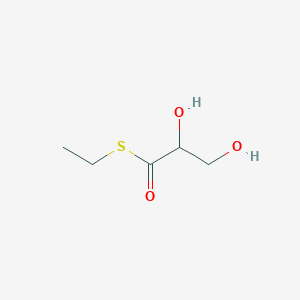
N-(4-Amino-3,5-dimethyl-2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Amino-3,5-dimethyl-2-nitrophenyl)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a substituted aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing N-(4-Amino-3,5-dimethyl-2-nitrophenyl)acetamide involves the condensation of 4-amino-3,5-dimethyl-2-nitroaniline with acetic anhydride. The reaction typically occurs in the presence of a catalyst such as pyridine, under reflux conditions.
Alternative Method: Another approach involves the reaction of 4-amino-3,5-dimethyl-2-nitroaniline with acetyl chloride in the presence of a base like triethylamine. This method also requires refluxing the reaction mixture.
Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The nitro group in N-(4-Amino-3,5-dimethyl-2-nitrophenyl)acetamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can undergo electrophilic substitution reactions, such as diazotization followed by coupling with various nucleophiles to form azo compounds.
Oxidation: The methyl groups on the aromatic ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium nitrite, hydrochloric acid, various nucleophiles.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products:
Reduction: N-(4-Amino-3,5-dimethyl-2-aminophenyl)acetamide.
Substitution: Azo compounds.
Oxidation: N-(4-Amino-3,5-dicarboxy-2-nitrophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a precursor in the synthesis of biologically active molecules.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4-Amino-3,5-dimethyl-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with proteins and enzymes, affecting their function. The compound’s aromatic ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
N-(4-Nitrophenyl)acetamide: Similar structure but lacks the amino and dimethyl groups.
N-(3,5-Dimethyl-4-nitrophenyl)acetamide: Similar structure but lacks the amino group.
N-(4-Amino-2-nitrophenyl)acetamide: Similar structure but lacks the dimethyl groups.
Uniqueness:
- The presence of both amino and nitro groups in N-(4-Amino-3,5-dimethyl-2-nitrophenyl)acetamide makes it a versatile compound for various chemical reactions.
- The dimethyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in reactions.
- The combination of functional groups allows for unique interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
97629-63-5 |
|---|---|
Molekularformel |
C10H13N3O3 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
N-(4-amino-3,5-dimethyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H13N3O3/c1-5-4-8(12-7(3)14)10(13(15)16)6(2)9(5)11/h4H,11H2,1-3H3,(H,12,14) |
InChI-Schlüssel |
KHQRBFRUXMBDLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1N)C)[N+](=O)[O-])NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


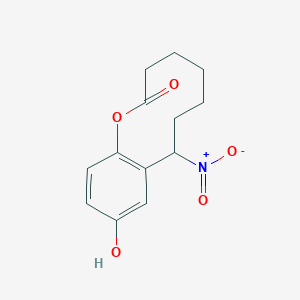
![[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate](/img/structure/B14325784.png)
